- A novel post SPPS thioesterification, Peptide Science, 2006, 42, 165-168

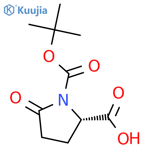

Cas no 91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester)

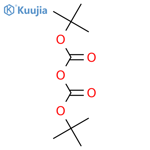

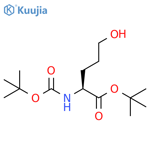

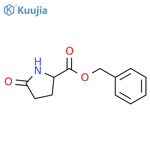

91229-91-3 structure

Nome del prodotto:(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester

Numero CAS:91229-91-3

MF:C14H23NO5

MW:285.336124658585

MDL:MFCD03094770

CID:61485

PubChem ID:354334547

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

- tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate

- (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER

- (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester

- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acid tert-butyl ester

- Boc-Pyr-OtBu

- ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

- (2S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

- (S)-di-tert-butyl 5-oxopyrrolidine-1,2

- (S)-N-Boc-pyroglutamic acid tert-butyl ester

- (S)-tert-butyl-N-tert-butyloxycarbonylpyroglutamic acid

- <i>N<

- tert-butyl (2S)-(1-tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate

- N-Boc-L-pyroglutamic Acid tert-Butyl Ester

- N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid tert-Butyl Ester

- tert-Butyl N-Boc-L-pyroglutamate

- Di-tert-butyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate

- (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester

- 1,2-Bis(1,1-dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)

- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (2S)- (9CI)

- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (S)- (ZCI)

- (2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester

- N-tert-Butoxycarbonylpyroglutamic acid tert-butyl ester

- tert-Butyl N-(tert-butoxycarbonyl)pyroglutamate

- 1,2-di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

- CS-0046809

- SCHEMBL713924

- tert-butyl N-tert-butoxycarbonyl-pyroglutamate

- (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester

- GS-3393

- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acidtert-butyl ester

- t-butyl N-boc-pyroglutamate

- Boc-Py

- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester,(2S)-

- 10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1

- INVKHBRFFCQICU-VIFPVBQESA-N

- (S)-tert-Butyl N-tert-butoxycarbonylpyroglutamate

- tert-butyl N-tert-butoxycarbonylpyroglutamate

- J-502510

- B5216

- 91229-91-3

- MFCD03094770

- AKOS015841393

- di-tert-butyl (2s)-5-oxopyrrolidine-1,2-dicarboxylate

- DTXSID60456327

- doi:10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1

- (S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate

- Boc-L-pyroglutamic acid tert-butyl ester

-

- MDL: MFCD03094770

- Inchi: 1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1

- Chiave InChI: INVKHBRFFCQICU-VIFPVBQESA-N

- Sorrisi: C([C@@H]1CCC(=O)N1C(=O)OC(C)(C)C)(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 285.157623g/mol

- Carica superficiale: 0

- XLogP3: 1.9

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta legami ruotabili: 5

- Massa monoisotopica: 285.157623g/mol

- Massa monoisotopica: 285.157623g/mol

- Superficie polare topologica: 72.9Ų

- Conta atomi pesanti: 20

- Complessità: 416

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Colore/forma: Pale-yellow to Yellow-brown Solid

- Densità: 1.102

- Punto di fusione: 55.0 to 59.0 deg-C

- Punto di ebollizione: 390.7±35.0 °C at 760 mmHg

- Punto di infiammabilità: 190.1±25.9 °C

- Indice di rifrazione: 1.485

- PSA: 72.91000

- LogP: 2.19210

- Rotazione specifica: -33.8°--34.2° (c = 0.9, CHCl3)

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Condizioni di conservazione:Store at room temperature

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Dati doganali

- CODICE SA:2933790090

- Dati doganali:

Codice doganale cinese:

2933790090Panoramica:

293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 56182-25/G |

(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |

91229-91-3 | 97% | 25g |

$176 | 2023-09-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117449-25g |

di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate |

91229-91-3 | 98% | 25g |

¥225.00 | 2024-04-25 | |

| Ambeed | A185510-10g |

(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |

91229-91-3 | 97% | 10g |

$20.0 | 2024-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-25g |

(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |

91229-91-3 | 25g |

¥986.0 | 2021-09-07 | ||

| AstaTech | 56182-5/G |

(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |

91229-91-3 | 97% | 5g |

$64 | 2023-09-17 | |

| Fluorochem | 037094-25g |

S)-N-Boc-Pyroglutamic acid tert-butyl ester |

91229-91-3 | 97% | 25g |

£120.00 | 2022-03-01 | |

| AstaTech | 56182-1/G |

(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |

91229-91-3 | 97% | 1g |

$26 | 2023-09-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161881-5G |

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |

91229-91-3 | >98.0%(HPLC) | 5g |

¥336.90 | 2023-08-31 | |

| TRC | B665955-250mg |

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |

91229-91-3 | 250mg |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-10g |

(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |

91229-91-3 | 10g |

¥576.0 | 2021-09-07 |

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium

1.2 Reagents: 4-(Dimethylamino)pyridine

1.2 Reagents: 4-(Dimethylamino)pyridine

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 5 min, 0 °C; 30 min, 0 °C; 48 h, rt

Riferimento

- Discovery of a novel class of potent and orally bioavailable sphingosine 1-phosphate receptor 1 antagonists, Journal of Medicinal Chemistry, 2012, 55(3), 1368-1381

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Riferimento

- Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material, Tetrahedron, 1989, 45(23), 7459-68

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry, Organic Letters, 2002, 4(7), 1139-1142

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane

1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Riferimento

- A new synthetic equivalent of the glutamic acid γ-anion and its application to the synthesis of S-(+)-γ-carboxyglutamic acid, Tetrahedron Letters, 1990, 31(2), 283-4

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine

2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water

2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water

Riferimento

- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; -78 °C → rt; 6 d, rt

2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt

2.2 rt; 3 d, rt

2.3 Reagents: Water

2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt

2.2 rt; 3 d, rt

2.3 Reagents: Water

Riferimento

- Crotonase Catalysis Enables Flexible Production of Functionalized Prolines and Carbapenams, Journal of the American Chemical Society, 2012, 134(1), 471-479

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water

1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate

1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate

Riferimento

- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates, Tetrahedron Letters, 2008, 49(12), 1957-1960

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, rt

Riferimento

- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates, Tetrahedron Letters, 2008, 49(12), 1957-1960

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Riferimento

- The oxidation of alcohols by modified oxochromium(VI)-amine reagents, Organic Reactions (Hoboken, 1998, 53,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt

Riferimento

- A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotin, Chemistry - A European Journal, 2010, 16(38), 11624-11631

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water

Riferimento

- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate ; 3 h, rt

Riferimento

- Reductive decarboxylation of bicyclic prolinic systems. A new approach to the enantioselective synthesis of the Geissman-Waiss lactone. X-ray structure determination of a key lactone intermediate, Journal of the Brazilian Chemical Society, 2003, 14(1), 27-38

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile

Riferimento

- Hetero-Diels-Alder and pyroglutamate approaches to (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid, Tetrahedron, 2004, 60(45), 10277-10284

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate

Riferimento

- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates, Tetrahedron Letters, 2008, 49(12), 1957-1960

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt

Riferimento

- Stereoselective synthesis of the epicoccin core, Organic Letters, 2009, 11(20), 4740-4742

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethyl acetate ; 15 h, 35 °C; 35 °C → 20 °C

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

1.3 Solvents: Water ; rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

1.3 Solvents: Water ; rt

Riferimento

- Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, Youji Huaxue, 2014, 34(8), 1616-1622

Synthetic Routes 18

Condizioni di reazione

Riferimento

- Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine, Journal of the Chemical Society, 1996, (6), 507-14

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Raw materials

- Di-tert-butyl carbonate

- L-Pyroglutamic acid

- Boc-L-Pro-OH

- Boc-Pyr-OtBu

- 2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

- Di-tert-butyl dicarbonate

- N-Boc-L-glutamic acid

- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- Boc-pyr-OH

- L-Proline

- tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate

- Z-Pyr-OtBu

- L-Proline, 5-oxo-, phenylmethyl ester

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preparation Products

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Letteratura correlata

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester) Prodotti correlati

- 125347-83-3(Boc-DL-proline Ethyl Ester)

- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)

- 160347-90-0((2R)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid)

- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)

- 108963-96-8(1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate)

- 1155-64-2(H-Lys(Z)-OH)

- 53100-44-0(Boc-pyr-OH)

- 1149-26-4(N-Cbz-L-valine)

- 144978-35-8(O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)

- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91229-91-3)(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester

Purezza:99%

Quantità:100g

Prezzo ($):275.0